4-Chloro-3-(pyridin-2-YL)aniline

Vue d'ensemble

Description

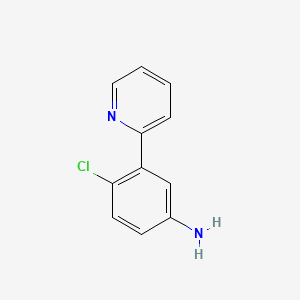

4-Chloro-3-(pyridin-2-yl)aniline is an organic compound with the molecular formula C11H9ClN2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the fourth position and a pyridin-2-yl group at the third position.

Applications De Recherche Scientifique

4-Chloro-3-(pyridin-2-yl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: The compound is used in the production of materials with specific electronic properties.

Mécanisme D'action

Target of Action

4-Chloro-3-(pyridin-2-YL)aniline is primarily used as a directing group in promoting C–H amination mediated by cupric acetate . It is also used in the synthesis of antitumor compounds .

Mode of Action

The compound acts as an auxiliary in the β-C (sp2)–H bonds of benzamide derivatives, effectively aminating them with a variety of amines in moderate to good yields with good functional group tolerance in air .

Biochemical Pathways

It’s known that the compound plays a crucial role in the c–h amination process, which is a fundamental reaction in organic chemistry and biochemistry .

Result of Action

The primary result of the action of this compound is the effective amination of the β-C (sp2)–H bonds of benzamide derivatives . In the context of antitumor activities, some derivatives of the compound have shown promising results, with one derivative exhibiting twice the antitumor activity of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Chloro-3-(pyridin-2-yl)aniline involves the reduction of 2-(2-chloro-5-nitrophenyl)pyridine. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and a palladium on carbon catalyst to ensure efficient reduction of the nitro group to an amine group .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-3-(pyridin-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst is commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Various amine derivatives.

Substitution: Compounds with different functional groups replacing the chlorine atom.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Chloro-3-(pyridin-2-yl)benzenamine

- 2-(Pyridin-2-yl)aniline

- 4-Chloro-3-iodoaniline

Uniqueness

4-Chloro-3-(pyridin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a pyridin-2-yl group allows for versatile chemical modifications and interactions with biological targets .

Activité Biologique

4-Chloro-3-(pyridin-2-YL)aniline, with the molecular formula C₁₁H₉ClN₂ and a molecular weight of 204.66 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a precursor for Smoothened (Smo) antagonists in the Hedgehog signaling pathway. This pathway plays a critical role in embryonic development and tissue repair, but its aberrant activation is linked to various cancers, including basal cell carcinoma and medulloblastoma.

The primary mechanism of action for this compound is hypothesized to involve its role as a building block for Smo antagonists. These antagonists are designed to bind to the Smo receptor, inhibiting its interaction with the natural ligand Sonic hedgehog (Shh). This disruption prevents the downstream signaling cascade that promotes cell proliferation and survival, thereby offering therapeutic potential for treating cancers driven by this pathway .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : The compound's derivatives have shown promise in inhibiting tumor growth by targeting the Hedgehog signaling pathway .

- Ligand Behavior : Interaction studies demonstrate that it can act as a ligand in coordination chemistry, stabilizing metal ions and influencing catalytic processes.

- Toxicity : The compound has been classified as harmful if swallowed and can cause skin irritation, highlighting the need for careful handling in laboratory settings .

Synthesis and Derivatives

Several synthetic routes have been developed to produce this compound. These include reactions involving various chlorinated aniline derivatives and pyridine. The compound serves as a precursor for various analogs, which may enhance its biological activity or selectivity against specific targets.

Study 1: Inhibition of Hedgehog Pathway

A study demonstrated that derivatives of this compound effectively inhibited the Hedgehog pathway in vitro. The compounds were tested on cancer cell lines known to exhibit aberrant Hedgehog signaling. Results showed a significant reduction in cell proliferation at micromolar concentrations, suggesting potential for further development into therapeutic agents .

Study 2: Coordination Chemistry

Another research effort focused on the coordination chemistry of this compound with transition metals. The findings indicated that complexes formed between this aniline derivative and metal ions exhibited enhanced catalytic activity in organic transformations, showcasing its versatility beyond biological applications.

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 3-Chloro-4-(pyridin-2-yl)aniline | 1044209-44-0 | 0.96 | Contains a chloro group at the meta position |

| 2-(2,4,6-Trichlorophenyl)pyridin-4-amine | 1361554-34-8 | 0.94 | Multiple chloro substituents on the phenyl ring |

| Neratinib | 530-22-3 | Varies | An antitumor agent with distinct pharmacological properties |

The unique combination of a chloro group and a pyridinyl moiety in this compound allows it to exhibit specific reactivity patterns and biological activities that may not be present in its analogs .

Propriétés

IUPAC Name |

4-chloro-3-pyridin-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-10-5-4-8(13)7-9(10)11-3-1-2-6-14-11/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVLHTCIAZPQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=CC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653956 | |

| Record name | 4-Chloro-3-(pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879088-41-2 | |

| Record name | 4-Chloro-3-(2-pyridinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879088-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-(pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.